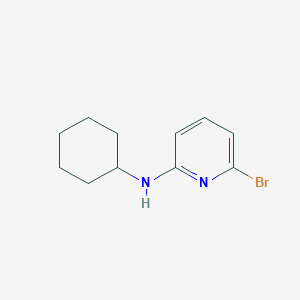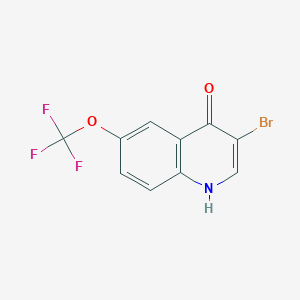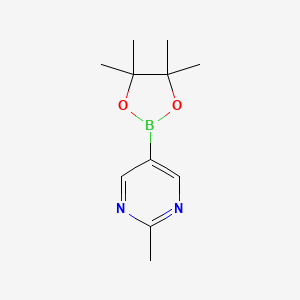![molecular formula C15H12F3NO B1371803 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone CAS No. 952182-66-0](/img/structure/B1371803.png)
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Übersicht
Beschreibung
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone, also known as 3-trifluoromethylanilino-1-phenylethanone, is a compound with a wide range of applications in scientific research. It is a derivative of aniline, an aromatic organic compound, and is used in a variety of syntheses and reactions. Due to its unique properties, it has been used in a variety of applications, including organic synthesis, spectroscopy, and drug development.
Wissenschaftliche Forschungsanwendungen
1. Progesterone Receptor Antagonists
- Application Summary: B-(Trifluoromethyl)phenyl phosphine–borane derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, have been synthesized and evaluated as novel progesterone receptor (PR) antagonists .
- Methods of Application: The diversity of available phosphines was exploited to design and synthesize a series of these derivatives . The P–H group in the phosphine–borane was found to be almost nonpolar .
- Results/Outcomes: Among the synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane was the most potent with an IC50 value of 0.54 μM . A docking simulation indicated that the tricyclopropylphosphine moiety plays an important role in ligand–receptor interactions .
2. Agrochemical and Pharmaceutical Ingredients
- Application Summary: Trifluoromethylpyridines (TFMP), which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Synthesis of α-(Trifluoromethyl)styrenes
- Application Summary: α-Trifluoromethylstyrene derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results/Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
4. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
5. Synthesis of α-(Trifluoromethyl)styrenes
- Application Summary: α-Trifluoromethylstyrene derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results/Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
6. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Eigenschaften
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNTZOUVRDYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



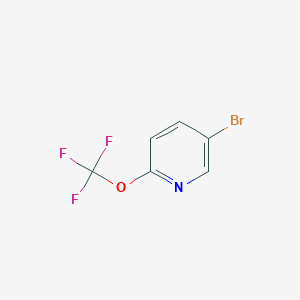
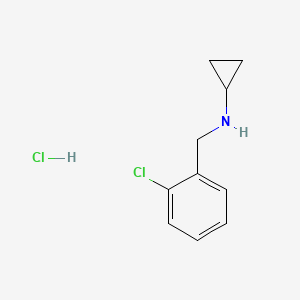
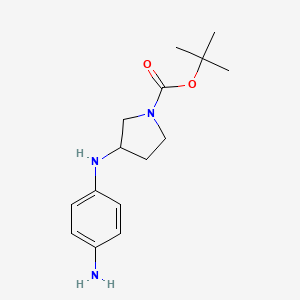
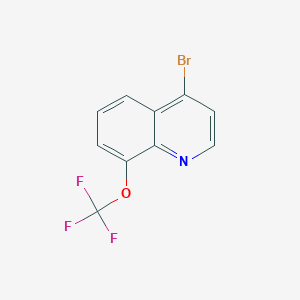
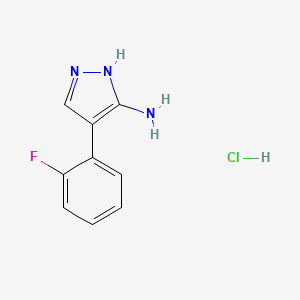
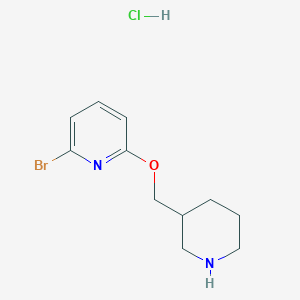
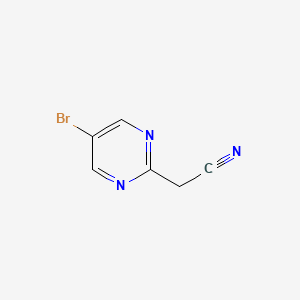
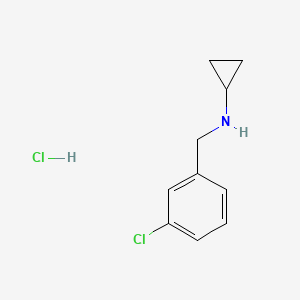
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)


